Methyl heptadec-12-enoate
Description
Methyl heptadec-12-enoate is a methyl ester of a monounsaturated fatty acid with a 17-carbon chain and a double bond at position 12. Structurally, it consists of a heptadecenoic acid backbone esterified with a methyl group. The double bond at position 12 (C12) confers unique physicochemical characteristics, distinguishing it from esters with double bonds at other positions (e.g., C10 or C11) or shorter chain lengths (e.g., C16). Such esters are commonly used in organic synthesis, surfactants, and lipid research .
Properties
CAS No. |
62472-87-1 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-12-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-7H,3-5,8-17H2,1-2H3 |
InChI Key |
FFHPKVRSFGTRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptadec-12-enoate can be synthesized through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water formed during the reaction, thus shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Hydrogenation
The double bond in methyl heptadec-12-enoate undergoes catalytic hydrogenation to yield saturated methyl heptadecanoate. This reaction is critical for modifying physicochemical properties, such as melting point and oxidative stability.
Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C (5% wt) | 25–30 | 1–3 | Methyl heptadecanoate | >95 | |
| Raney Nickel | 80–100 | 5–10 | Methyl heptadecanoate | 85–90 |
Mechanism : Heterogeneous catalysis facilitates H₂ dissociation on the metal surface, followed by syn-addition across the double bond.
Oxidation
The C12 double bond is susceptible to oxidation, producing epoxides, diols, or cleavage products depending on the oxidizing agent.
Epoxidation
Reaction with peracids (e.g., mCPBA) forms methyl 12,13-epoxyheptadecanoate:
Conditions : 0°C, dichloromethane solvent, stoichiometric mCPBA.
Ozonolysis
Ozone cleavage generates two carbonyl compounds:
Conditions : -78°C, followed by reductive workup (e.g., Zn/H₂O).
Esterification and Transesterification
The methyl ester group participates in nucleophilic acyl substitution reactions.
Transesterification
Base-catalyzed (e.g., KOH/MeOH) transesterification replaces the methyl group with other alcohols (e.g., ethanol):
Conditions : Reflux in ethanol, 1–3 hours, >90% conversion .
Acid-Catalyzed Esterification
Reaction with fatty acids under acidic conditions (e.g., H₂SO₄) produces mixed triglycerides.
Halogenation
Electrophilic addition of halogens (e.g., Br₂) across the double bond forms dibromo derivatives:
Conditions : Bromine in CCl₄ at 0°C, quantitative yield .
Applications : Halogenated derivatives serve as intermediates in synthesizing surfactants or polymer precursors .
Radical Reactions
The allylic C–H bonds adjacent to the double bond undergo radical halogenation or oxidation. For example, autoxidation in air forms hydroperoxides, leading to rancidity in lipid-based systems .
Mechanistic Insights
-
Double Bond Reactivity : The Z/E configuration at C12 influences reaction rates. Electron-donating alkyl groups stabilize carbocation intermediates in acid-catalyzed processes .
-
Steric Effects : Long alkyl chains reduce accessibility to the ester group, slowing transesterification kinetics compared to shorter-chain esters .
Scientific Research Applications
Methyl heptadec-12-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl heptadec-12-enoate involves its interaction with biological membranes. The ester group can undergo hydrolysis to release heptadecenoic acid, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with lipid bilayers and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Chain Length Variation: Heptadecenoate vs. Hexadecenoate Esters
Chain length significantly impacts molecular weight, hydrophobicity, and melting/boiling points:
Double Bond Position: C10 vs. C12 Heptadecenoate Esters
The double bond position affects reactivity and physical properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
